An In-depth Technical Guide to the Mechanism of Action of BMS-582949 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of BMS-582949 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-582949 hydrochloride is a potent, orally active, and highly selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3][4] Its primary mechanism of action involves the direct inhibition of p38α kinase activity, which plays a crucial role in the cellular response to inflammatory cytokines and stress. By blocking this pathway, BMS-582949 effectively suppresses the production of pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNFα). This targeted action has positioned BMS-582949 as a candidate for the treatment of inflammatory diseases, particularly rheumatoid arthritis, for which it has undergone Phase II clinical trials.[5][6]
Core Mechanism of Action: Inhibition of p38α MAPK
The primary molecular target of BMS-582949 is the p38α MAP kinase. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli such as lipopolysaccharide (LPS), pro-inflammatory cytokines, and environmental stress. Activation of this pathway leads to the phosphorylation of downstream targets that regulate the synthesis of inflammatory cytokines like TNFα and interleukin-6 (IL-6).
BMS-582949 exhibits a dual-action inhibitory mechanism:
-
Inhibition of Kinase Activity: It directly binds to the p38α kinase and inhibits its enzymatic activity, preventing the phosphorylation of its substrates.[7]
-
Inhibition of Kinase Activation: The binding of BMS-582949 to p38α induces a conformational change in the activation loop. This change makes the loop less accessible to upstream kinases (MKKs), thereby inhibiting the phosphorylation and subsequent activation of p38 itself.[7]
This dual inhibition leads to a robust suppression of the inflammatory response mediated by the p38α pathway.
The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by BMS-582949.
Caption: p38 MAPK signaling pathway inhibited by BMS-582949.
Quantitative Pharmacological Data
The potency and selectivity of BMS-582949 have been characterized through various in vitro and in vivo studies.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | p38α MAP Kinase (enzymatic assay) | 13 nM | [1][3][4][7][8] |
| IC₅₀ | Cellular TNFα production (hPBMC) | 50 nM | [1][3][4][8] |
| IC₅₀ | CYP3A4 Inhibition | 18 - 40 µM | [2] |
| Selectivity | Over a panel of 57 other kinases | >2000-fold | [2][4] |
| Selectivity | Over Jnk2 | 450-fold | [2] |
| Selectivity | Over Raf | 190-fold | [2] |
| Species | Parameter | Value | Reference |
| Mouse | Oral Bioavailability | 90% | [2][7] |
| Clearance Rate | 4.4 mL/min/kg | [7] | |
| AUC₀₋₈ h (at 10 mg/kg p.o.) | 75.5 µM·h | [7] | |
| Rat | Oral Bioavailability | 60% | [2][7] |
| Model | Species | Administration | Effect | Reference |
| Acute Inflammation | Mouse | 5 mg/kg, p.o. (single dose) | 89% reduction in LPS-induced TNFα | [1][8] |
| Adjuvant Arthritis | Rat | 0.3 - 100 mg/kg, p.o. (q.d./b.i.d.) | Dose-dependent reduction in paw swelling | [1][4][8] |
Detailed Experimental Protocols
The following sections describe the methodologies used in key experiments to characterize BMS-582949.
This assay quantifies the direct inhibitory effect of BMS-582949 on the enzymatic activity of p38α.
-
Objective: To determine the IC₅₀ value of BMS-582949 against recombinant human p38α kinase.
-
Materials:
-
Recombinant active p38α enzyme.
-
Specific peptide substrate (e.g., derived from ATF2).
-
³³P-ATP (radiolabeled ATP).
-
BMS-582949 hydrochloride dissolved in DMSO.
-
Assay buffer (containing MgCl₂, DTT, BSA).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, peptide substrate, and recombinant p38α enzyme.
-
BMS-582949 is serially diluted and added to the reaction mixture to achieve a range of final concentrations. A DMSO vehicle control is included.
-
The kinase reaction is initiated by adding ³³P-ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped by adding phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
The plate is washed to remove unincorporated ³³P-ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data are normalized to controls, and the IC₅₀ value is calculated using non-linear regression analysis.
-
This assay measures the ability of BMS-582949 to inhibit the production of TNFα in a cellular context.
-
Objective: To determine the cellular IC₅₀ value of BMS-582949 for TNFα production.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (hPBMCs), isolated from healthy donors.
-
Lipopolysaccharide (LPS) from E. coli.
-
BMS-582949 hydrochloride dissolved in DMSO.
-
RPMI-1640 cell culture medium.
-
TNFα ELISA kit.
-
-
Procedure:
-
hPBMCs are plated in a 96-well plate at a specified density.
-
Cells are pre-incubated with serial dilutions of BMS-582949 for 1-2 hours.
-
TNFα production is stimulated by adding LPS to a final concentration of ~100 ng/mL.
-
The plates are incubated for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
The concentration of TNFα in the supernatant is quantified using a standard sandwich ELISA protocol.
-
The IC₅₀ is determined by plotting the percentage of TNFα inhibition against the log concentration of BMS-582949.
-
Caption: Experimental workflow for the cellular TNFα inhibition assay.
This in vivo model assesses the therapeutic efficacy of BMS-582949 in a well-established model of chronic inflammation and arthritis.
-
Objective: To evaluate the dose-dependent effect of BMS-582949 on paw swelling in arthritic rats.
-
Animal Model: Male Sprague-Dawley or Lewis rats.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail or a paw.
-
Dosing Regimen:
-
Treatment typically begins around day 11 post-adjuvant injection when signs of arthritis are established.
-
BMS-582949 is formulated for oral gavage (p.o.), often using PEG 400 as a vehicle.[1]
-
The compound is administered once (q.d.) or twice daily (b.i.d.) at various doses (e.g., 1, 5, 10, 100 mg/kg) for a period of 7-10 days.[4][8]
-
-
Efficacy Measurement:
-
The primary endpoint is the change in paw volume (swelling), measured using a plethysmometer.
-
Measurements are taken at baseline (before treatment) and at regular intervals throughout the study.
-
A vehicle-treated group serves as the control.
-
-
Data Analysis: The percentage inhibition of paw swelling is calculated for each dose group relative to the vehicle control group.
Caption: Experimental workflow for the rat adjuvant arthritis efficacy model.
Clinical Development and Considerations
BMS-582949 has been investigated in Phase II clinical trials for inflammatory conditions, including rheumatoid arthritis and atherosclerosis.[5][6] In a study involving patients with stable atherosclerosis (NCT00570752), 12 weeks of treatment with 100 mg BMS-582949 once daily did not result in a significant reduction in arterial inflammation (as measured by FDG-PET imaging) or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo.[9][[“]] This highlights the challenge of translating efficacy from preclinical inflammatory models to complex human diseases. While potent and selective, the clinical utility of p38α inhibition may be context-dependent, and further research is needed to identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]
- 3. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-582949 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
